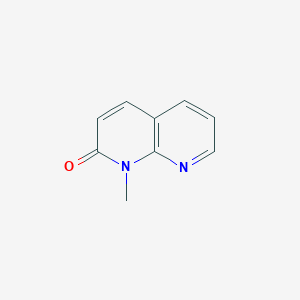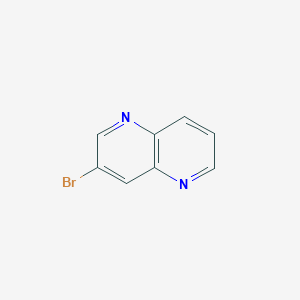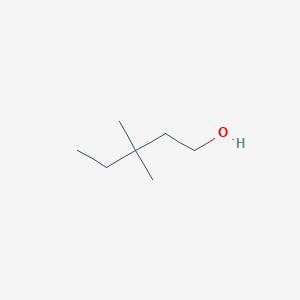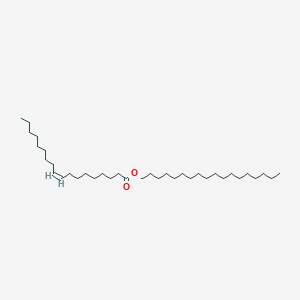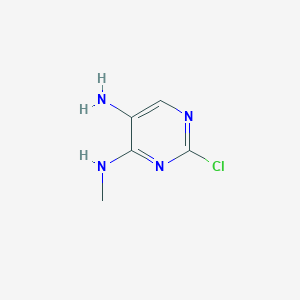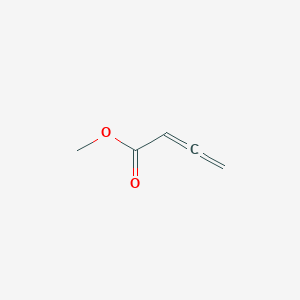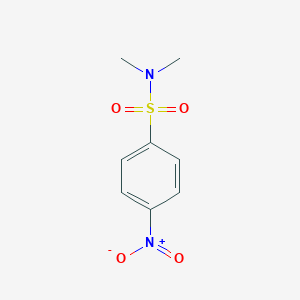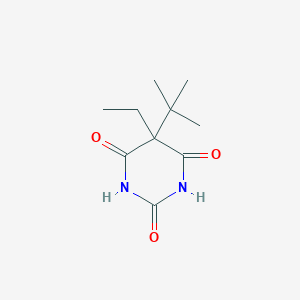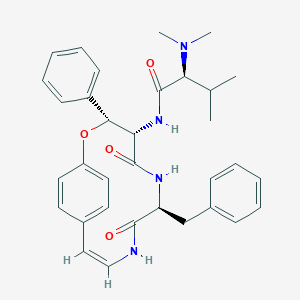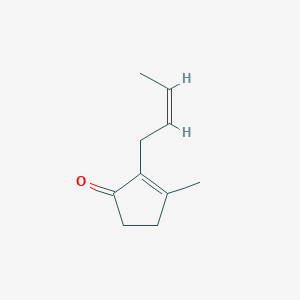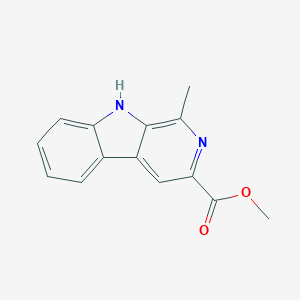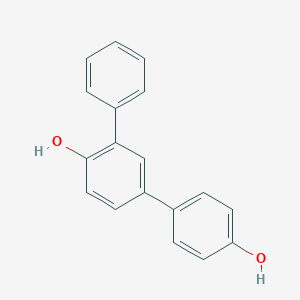
3-Phenyl-4,4'-biphenyldiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-4,4'-biphenyldiol, also known as PBB, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. PBB is a white crystalline powder that is soluble in organic solvents and is commonly used as a building block for the synthesis of other compounds.
Applications De Recherche Scientifique
3-Phenyl-4,4'-biphenyldiol has been studied for its potential applications in various fields, including organic electronics, material science, and medicinal chemistry. In organic electronics, 3-Phenyl-4,4'-biphenyldiol has been used as a building block for the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In material science, 3-Phenyl-4,4'-biphenyldiol has been used as a building block for the synthesis of polymers and dendrimers. In medicinal chemistry, 3-Phenyl-4,4'-biphenyldiol has been studied for its potential as an anti-cancer agent.
Mécanisme D'action
The mechanism of action of 3-Phenyl-4,4'-biphenyldiol is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis. 3-Phenyl-4,4'-biphenyldiol has been shown to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and repair. 3-Phenyl-4,4'-biphenyldiol has also been shown to induce oxidative stress, which can lead to DNA damage and cell death.
Effets Biochimiques Et Physiologiques
3-Phenyl-4,4'-biphenyldiol has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant activities. 3-Phenyl-4,4'-biphenyldiol has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 3-Phenyl-4,4'-biphenyldiol has also been shown to reduce inflammation in animal models of inflammation. 3-Phenyl-4,4'-biphenyldiol has been shown to have anti-oxidant activity, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Phenyl-4,4'-biphenyldiol in lab experiments is its versatility as a building block for the synthesis of other compounds. 3-Phenyl-4,4'-biphenyldiol can be easily modified to introduce different functional groups, which can be used to tailor the properties of the resulting compound. One limitation of using 3-Phenyl-4,4'-biphenyldiol in lab experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are many future directions for the study of 3-Phenyl-4,4'-biphenyldiol, including the development of new synthesis methods, the exploration of its potential applications in other fields, and the investigation of its mechanism of action. One future direction is the development of new synthesis methods that are more efficient and environmentally friendly. Another future direction is the exploration of 3-Phenyl-4,4'-biphenyldiol's potential applications in the field of energy storage, where it could be used as a building block for the synthesis of new materials for batteries and supercapacitors. Finally, the investigation of 3-Phenyl-4,4'-biphenyldiol's mechanism of action could lead to the development of new anti-cancer drugs that are more effective and less toxic than current treatments.
Conclusion
In conclusion, 3-Phenyl-4,4'-biphenyldiol is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. 3-Phenyl-4,4'-biphenyldiol can be synthesized using various methods, and it has been studied for its potential as a building block for the synthesis of other compounds, as well as for its anti-cancer, anti-inflammatory, and anti-oxidant activities. 3-Phenyl-4,4'-biphenyldiol has many advantages for lab experiments, including its versatility as a building block, but it also has limitations, such as its low solubility in water. There are many future directions for the study of 3-Phenyl-4,4'-biphenyldiol, including the development of new synthesis methods, the exploration of its potential applications in other fields, and the investigation of its mechanism of action.
Méthodes De Synthèse
3-Phenyl-4,4'-biphenyldiol can be synthesized using various methods, including the Suzuki coupling reaction, the Sonogashira coupling reaction, and the Stille coupling reaction. The Suzuki coupling reaction involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The Sonogashira coupling reaction involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst. The Stille coupling reaction involves the reaction of an aryl halide with an organotin compound in the presence of a palladium catalyst.
Propriétés
Numéro CAS |
18801-72-4 |
|---|---|
Nom du produit |
3-Phenyl-4,4'-biphenyldiol |
Formule moléculaire |
C18H14O2 |
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
4-(4-hydroxyphenyl)-2-phenylphenol |
InChI |
InChI=1S/C18H14O2/c19-16-9-6-13(7-10-16)15-8-11-18(20)17(12-15)14-4-2-1-3-5-14/h1-12,19-20H |
Clé InChI |
FEYGNNMKEPUKEI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)C3=CC=C(C=C3)O)O |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C=CC(=C2)C3=CC=C(C=C3)O)O |
Synonymes |
[1,1:3,1-Terphenyl]-4,4-diol(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



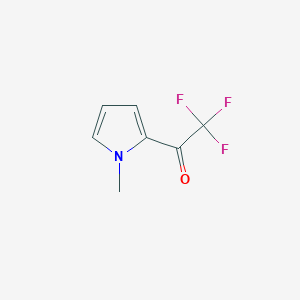
![2-[2-(Methylsulfanyl)ethyl]-1,3-dioxolane](/img/structure/B97389.png)
